3-Bromo-1H-inden-1-one
Description
Foundational Concepts of Indenone Chemistry in Organic Synthesis
Indenone and its saturated analog, indanone, are bicyclic compounds consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone group. This structural motif is present in a variety of natural products and biologically active molecules. Current time information in Bangalore, IN.nih.gov The reactivity of the indenone core, particularly the α,β-unsaturated ketone system, makes it a valuable synthon for a wide range of organic transformations. iucr.org
Key reactions involving indenones include:
Michael Addition: The electron-deficient double bond readily undergoes conjugate addition with various nucleophiles. Current time information in Bangalore, IN.
Aldol (B89426) Condensation: The enolizable ketone can participate in aldol reactions to form new carbon-carbon bonds. iucr.org
Cyclization Reactions: Indenones serve as precursors for the synthesis of more complex fused heterocyclic and spirocyclic scaffolds. Current time information in Bangalore, IN.
Transition-Metal-Catalyzed Reactions: The indenone framework can be constructed and functionalized through various transition-metal-catalyzed processes, such as Larock annulations and carbonylation reactions. uni-rostock.debeilstein-journals.org
The versatility of indenone chemistry has led to its application in the synthesis of compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. researchgate.net
Strategic Importance of Halogenated Indenones in Chemical Research
The introduction of a halogen atom, such as bromine, onto the indenone scaffold significantly enhances its synthetic utility. Halogenated organic compounds are crucial in medicinal chemistry as the inclusion of a halogen can improve a drug's potency, metabolic stability, and binding affinity to target proteins. arabjchem.org
The strategic importance of halogenated indenones, including 3-bromo-1H-inden-1-one, lies in their ability to act as versatile intermediates in cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings. acs.orgwikipedia.org This allows for the straightforward introduction of a wide array of substituents, leading to the generation of diverse molecular libraries for drug discovery and the development of novel organic materials. researchgate.netrsc.org
Scope and Research Context of this compound in Modern Organic Chemistry
This compound serves as a key building block in contemporary organic synthesis. Research has focused on its synthesis and its application as a precursor for more complex indenone derivatives. A significant area of investigation involves its use in palladium-catalyzed cross-coupling reactions to synthesize 3-aryl and 3-alkynyl indenones. acs.org These products are of interest due to their potential biological activities and applications in materials science.
Recent studies have explored the site-selective functionalization of related di- and tri-halogenated indenones, highlighting the nuanced reactivity of the halogenated indenone core. researchgate.net The development of efficient and regioselective methods for the synthesis and subsequent transformation of this compound remains an active area of research, driven by the demand for novel and diverse organic molecules.
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrO | |
| Molecular Weight | 209.04 g/mol | |
| Melting Point | 57-58.5 °C | |
| Appearance | Orange solid | |
| Solubility | Very soluble in acetic acid, acetone, benzene, diethyl ether, and ethanol. | |
| ¹H NMR (CDCl₃) | δ 6.21 (1H, s), 7.18-7.50 (4H, m) | |
| IR (CHCl₃) | 1710 cm⁻¹ (C=O) | |
| HRMS (M+) | Calculated: 207.952, Found: 207.953 |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the bromination of 1-indanone (B140024) followed by elimination.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1-Indanone | 1. N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄, reflux, light. 2. Triethylamine (TEA), 5 °C to 25 °C. | This compound | 99% |
Research Findings: Reactions of this compound
This compound is a valuable substrate for creating more complex indenone derivatives, particularly through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction allows for the introduction of aryl and heteroaryl groups at the 3-position of the indenone ring.
| Reactants | Catalyst and Conditions | Product | Yield | Reference |
| 2,3-Dibromo-1H-inden-1-one, Arylboronic acid (1 equiv) | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 2-Bromo-3-aryl-1H-inden-1-one | Good to excellent | acs.org |
| 2,3-Dibromo-1H-inden-1-one, Arylboronic acid (2 equiv) | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 2,3-Diaryl-1H-inden-1-one | Good to excellent | researchgate.netacs.org |
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a carbon-carbon bond between the indenone and a terminal alkyne.
| Reactants | Catalyst and Conditions | Product | Yield | Reference |
| 2,3-Dibromo-1H-inden-1-one, Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N, THF, reflux | 2-Bromo-3-alkynyl-1H-inden-1-one | Good | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
3-bromoinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQUSKSQUOPDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463362 | |
| Record name | 3-bromoindenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90271-93-5 | |
| Record name | 3-bromoindenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 3 Bromo 1h Inden 1 One
Nucleophilic Substitution Reactions at the Bromine Center
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on a substrate. In the case of 3-Bromo-1H-inden-1-one, the bromine atom serves as the leaving group, and its departure can be facilitated by a variety of nucleophiles. These reactions can proceed through different mechanisms, primarily SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), depending on the substrate, nucleophile, solvent, and other reaction conditions.
The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate. This pathway is favored by polar protic solvents, which can stabilize the carbocation. The SN2 mechanism, on the other hand, is a one-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs. This mechanism is favored by polar aprotic solvents and is sensitive to steric hindrance around the reaction center.
The reactivity of this compound in nucleophilic substitution reactions is influenced by the electronic properties of the indenone core. The electron-withdrawing nature of the carbonyl group can affect the stability of potential carbocation intermediates and the electrophilicity of the carbon atom bonded to the bromine.
| Nucleophile | Product | Reaction Conditions | Mechanism |
| Hydroxide Ion (OH⁻) | 3-Hydroxy-1H-inden-1-one | Aqueous base | SNAr (likely) |
| Alkoxide Ion (RO⁻) | 3-Alkoxy-1H-inden-1-one | Alcohol, base | SNAr (likely) |
| Cyanide Ion (CN⁻) | 3-Cyano-1H-inden-1-one | Aprotic solvent (e.g., DMSO) | SNAr (likely) |
| Amines (RNH₂) | 3-Amino-1H-inden-1-ones | Varies | SNAr (likely) |
Reactivity of the Carbonyl Group and Adjacent Positions
The carbonyl group in this compound is a key site of reactivity. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophile and susceptible to nucleophilic attack. This can lead to nucleophilic addition reactions, where a nucleophile adds to the carbonyl carbon. The presence of an acid catalyst can enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, making it more susceptible to attack.
Factors that influence the reactivity of the carbonyl group include steric hindrance and electronic effects. Bulky groups near the carbonyl can hinder the approach of nucleophiles, while electron-donating or withdrawing groups can alter the partial positive charge on the carbonyl carbon.
The positions adjacent to the carbonyl group, the α-carbons, also exhibit enhanced reactivity. The protons on these carbons are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in various reactions.
| Reagent | Type of Reaction | Product |
| Grignard Reagents (RMgX) | Nucleophilic Addition | Tertiary Alcohols |
| Organolithium Reagents (RLi) | Nucleophilic Addition | Tertiary Alcohols |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Reduction | 3-Bromo-2,3-dihydro-1H-inden-1-ol |
| Wittig Reagents (Ph₃P=CHR) | Wittig Reaction | Alkenes |
| Cyanide (HCN) | Nucleophilic Addition | Cyanohydrins |
Oxidation and Reduction Pathways of the Indenone Core
The indenone core of this compound can undergo both oxidation and reduction reactions. Reduction typically involves the carbonyl group and the carbon-carbon double bond of the five-membered ring. The conversion of a ketone to an alcohol is a reduction process.
Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group, forming 3-bromo-1H-inden-1-ol. More powerful reducing agents or different reaction conditions might also lead to the reduction of the double bond.
Oxidation of the indenone core is less common but can be achieved under specific conditions. Oxidation in organic chemistry often involves an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. The specific products of oxidation would depend on the oxidizing agent and the reaction conditions.
| Reagent | Transformation | Product |
| Sodium Borohydride (NaBH₄) | Reduction of carbonyl | 3-Bromo-1H-inden-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction of carbonyl | 3-Bromo-1H-inden-1-ol |
| Catalytic Hydrogenation (H₂, Pd/C) | Reduction of C=C and C=O | 3-Bromoindan-1-ol |
| m-Chloroperoxybenzoic acid (mCPBA) | Epoxidation | 3-Bromo-1a,6a-dihydro-1H-indeno[1,2-b]oxiren-6-one |
Cycloaddition Reactions and Their Synthetic Utility
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example.
The indenone system in this compound contains both a diene and a dienophile component, making it a versatile substrate for cycloaddition reactions. The electron-deficient double bond of the α,β-unsaturated ketone can act as a dienophile, reacting with electron-rich dienes. Conversely, the diene portion of the indenone ring system could potentially react with highly reactive dienophiles.
Another important class of cycloaddition reactions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile. The double bond of the indenone can act as a dipolarophile in these reactions.
The synthetic utility of these cycloaddition reactions lies in their ability to rapidly build molecular complexity and create fused- and spiro-cyclic frameworks. For example, the reaction of indenones with donor-acceptor cyclopropanes can lead to the synthesis of indanone fused cyclopentanes.
| Reaction Type | Reactant | Product Type |
| [4+2] Cycloaddition (Diels-Alder) | Electron-rich diene | Fused polycyclic system |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., azide, nitrile oxide) | Fused heterocyclic system |
| [2+2] Photocycloaddition | Alkene | Fused cyclobutane (B1203170) ring |
Stereo- and Regioselective Transformations of Substituted Bromoindenones
Stereoselectivity and regioselectivity are crucial concepts in organic synthesis, dictating the spatial arrangement and orientation of atoms in the products of a chemical reaction. A stereoselective reaction favors the formation of one stereoisomer over others, while a regioselective reaction favors bond formation at one position over other possible positions.
In the context of substituted bromoindenones, these principles are important in controlling the outcome of various transformations. For instance, in nucleophilic substitution reactions, the approach of the nucleophile can be influenced by the stereochemistry of existing substituents, leading to the preferential formation of one stereoisomer.
Similarly, in cycloaddition reactions, the regioselectivity determines which atoms of the reactants bond to each other. For example, in a Diels-Alder reaction involving an unsymmetrical diene and a substituted bromoindenone, two different regioisomers could potentially be formed. The observed product distribution will depend on the electronic and steric properties of the substituents on both the diene and the dienophile.
The stereoselectivity of cycloaddition reactions is also a key consideration. The "endo rule" in Diels-Alder reactions, for example, often predicts the major stereoisomer formed. The facial selectivity of reactions, such as the approach of a reagent to one face of the planar indenone ring system over the other, can also be controlled by existing stereocenters or by the use of chiral catalysts.
| Reaction Type | Key Aspect | Controlling Factors |
| Nucleophilic Addition to Carbonyl | Diastereoselectivity | Steric hindrance from existing substituents, chelation control. |
| Catalytic Hydrogenation | Syn/Anti Selectivity | Catalyst, solvent, existing stereocenters. |
| Diels-Alder Reaction | Regioselectivity | Electronic effects (matching of HOMO and LUMO). |
| Diels-Alder Reaction | Endo/Exo Selectivity | Secondary orbital interactions (endo rule). |
| 1,3-Dipolar Cycloaddition | Regioselectivity | Frontier molecular orbital control. |
Advanced Spectroscopic Characterization of 3 Bromo 1h Inden 1 One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a detailed molecular map can be constructed.
The ¹H NMR spectrum of 3-Bromo-1H-inden-1-one is expected to show distinct signals corresponding to its five protons, located in both the vinylic and aromatic regions of the spectrum. The vinylic proton at the C2 position is anticipated to appear as a singlet in the downfield region, typically between 6.0 and 7.5 ppm, due to its proximity to the bromine atom and the conjugated carbonyl group.
The four protons on the fused benzene (B151609) ring (H4, H5, H6, and H7) would resonate in the aromatic region, generally between 7.0 and 8.0 ppm. Their specific chemical shifts and multiplicities are dictated by their position relative to the electron-withdrawing carbonyl group. H7, being ortho to the carbonyl, is expected to be the most deshielded of the aromatic protons. The splitting patterns would arise from spin-spin coupling with adjacent protons, leading to complex multiplets (doublets, triplets, or doublet of doublets) that can be used to deduce their relative positions.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H2 | 6.5 - 7.5 | Singlet (s) |
| H4 | 7.2 - 7.8 | Doublet (d) or Multiplet (m) |
| H5 | 7.0 - 7.6 | Triplet (t) or Multiplet (m) |
| H6 | 7.0 - 7.6 | Triplet (t) or Multiplet (m) |
| H7 | 7.5 - 8.0 | Doublet (d) or Multiplet (m) |
The ¹³C NMR spectrum provides information on all nine unique carbon atoms in the this compound structure. The most downfield signal is characteristically that of the carbonyl carbon (C1), expected in the 190-205 ppm range. The carbons of the double bond, C2 and C3, would appear in the vinylic region (110-150 ppm). The carbon atom C3, being directly attached to the electronegative bromine atom, will have its chemical shift significantly influenced.
The remaining six carbons, belonging to the fused aromatic ring, will resonate in the typical aromatic range of 120-145 ppm. Quaternary carbons, such as the bridgehead carbons C3a and C7a, can also be identified, often by their lower intensity signals compared to protonated carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | 190 - 205 |
| C2 | 125 - 140 |
| C3 | 110 - 125 |
| C3a | 130 - 145 |
| C4 | 120 - 135 |
| C5 | 120 - 135 |
| C6 | 120 - 135 |
| C7 | 125 - 140 |
| C7a | 135 - 150 |
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H4 with H5, H5 with H6, H6 with H7), helping to map the connectivity around the benzene ring. The vinylic H2 would not show any COSY cross-peaks, confirming its isolation from other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on its attached, and often more easily assigned, proton. For example, the signal for H4 in the ¹H spectrum would correlate to the signal for C4 in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly crucial for assigning quaternary carbons that have no attached protons. For instance, the vinylic H2 proton would be expected to show correlations to the carbonyl carbon (C1), the bromine-substituted carbon (C3), and the bridgehead carbon (C3a). Likewise, aromatic protons would show correlations to nearby quaternary carbons, allowing for the complete assembly of the molecular structure.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₅BrO), the presence of a bromine atom results in a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This leads to the appearance of two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. This technique distinguishes between compounds that may have the same nominal mass but different elemental compositions.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Notes |
|---|---|---|
| Molecular Formula | C₉H₅BrO | |
| Nominal Mass | 208 / 210 | Based on ⁷⁹Br and ⁸¹Br |
| M⁺ / [M+2]⁺ Ratio | ~1:1 | Characteristic isotopic pattern for bromine |
| HRMS (M⁺, ⁷⁹Br) | 207.9578 | Calculated exact mass |
| HRMS (M⁺, ⁸¹Br) | 209.9558 | Calculated exact mass |
| Key Fragments | [M-Br]⁺, [M-CO]⁺ | Possible fragmentation pathways |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). Due to conjugation with both the double bond and the aromatic ring, this peak is expected to appear at a lower wavenumber, typically in the range of 1685-1710 cm⁻¹.
Other significant absorptions would include C=C stretching vibrations from the aromatic ring and the vinylic double bond around 1600 cm⁻¹, and C-H stretching vibrations for the aromatic and vinylic protons, which typically appear just above 3000 cm⁻¹.
Table 4: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Aromatic/Vinylic) | Stretch | 3000 - 3100 | Medium |
| C=O (α,β-unsaturated ketone) | Stretch | 1685 - 1710 | Strong |
| C=C (Aromatic/Vinylic) | Stretch | ~1600 | Medium-Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system in this compound, which includes the benzene ring, the vinylic double bond, and the carbonyl group, constitutes a chromophore that absorbs light in the UV-Vis range.
The spectrum is expected to show intense absorptions corresponding to π → π* transitions at shorter wavelengths (typically < 300 nm). A less intense, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group may also be observed. The extent of conjugation significantly influences the absorption maximum (λ_max); larger conjugated systems generally absorb at longer wavelengths. The specific λ_max values are useful for characterizing the conjugated π-electron system of the molecule.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λ_max Range (nm) | Relative Intensity (ε) |
|---|---|---|
| π → π* | 220 - 300 | High |
| n → π* | 300 - 350 | Low |
Chromatographic Techniques for Purity and Stereochemical Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. This method allows for the separation, identification, and quantification of the main compound from impurities, starting materials, and by-products that may be present after synthesis and purification.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for these non-polar to moderately polar compounds. In this setup, a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
The purity of various 1-indanone (B140024) derivatives has been successfully determined using RP-HPLC. nih.gov For instance, a common method involves a C18 column and a gradient elution system. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation for compounds with a range of polarities. A typical mobile phase might consist of an aqueous component (like water with 0.1% formic acid to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.gov Detection is frequently carried out using a UV-Vis detector, as the indenone core possesses a strong chromophore that absorbs UV light, for example, at a wavelength of 274 nm. nih.gov The flow rate is typically maintained around 0.5 to 1.5 mL/min to ensure efficient separation. nih.govsemanticscholar.org
The data obtained from an HPLC analysis is presented as a chromatogram, which plots the detector response against retention time. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example HPLC Method for Purity Analysis of 1-Indanone Derivatives
| Parameter | Condition |
|---|---|
| Instrument | Shimadzu HPLC System |
| Column | XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) nih.gov |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid nih.gov |
| Elution Mode | Gradient |
| Flow Rate | 0.5 mL/min nih.gov |
| Detection | UV at 274 nm nih.gov |
| Injection Volume | 20 µL semanticscholar.org |
Chiral HPLC for Enantiomeric Purity Determination
For derivatives of this compound that are chiral, determining the enantiomeric purity is critical, as enantiomers can have different biological activities. Chiral HPLC is the gold standard for separating and quantifying enantiomers. americanpharmaceuticalreview.comresearchgate.net This separation is achieved by creating a chiral environment where the two enantiomers can interact differently, leading to different retention times. sigmaaldrich.com This can be accomplished primarily in two ways: using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).
Chiral Stationary Phases (CSPs): This is the most widely used approach for enantioseparation. researchgate.net CSPs are packed with a chiral selector that is immobilized onto the support material (e.g., silica (B1680970) gel). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have been used to resolve a vast array of racemic compounds. researchgate.net For example, a normal-phase method using a Chiralcel OD-H column (a cellulose-based CSP) with a mobile phase of n-hexane and isopropanol (B130326) has been effective in separating the enantiomers of related bromo-chloro-propanol derivatives. researchgate.net The choice of mobile phase (normal, reversed, or polar organic) significantly impacts the separation, and method development often involves screening different CSPs and solvent combinations. nih.gov
Chiral Mobile Phase Additives (CMPAs): An alternative strategy involves adding a chiral selector to the mobile phase, which is then run through a standard achiral column (e.g., C18). springernature.com The enantiomers in the sample form transient, diastereomeric complexes with the chiral additive in the mobile phase. springernature.com These diastereomeric complexes have different affinities for the stationary phase, allowing for their separation. Carboxymethyl-β-cyclodextrin is an example of a CMPA that has been successfully used to separate the enantiomers of nine different indanone and tetralone derivatives on a conventional C18 column. nih.gov The separation was optimized by adjusting the pH and the concentration of the cyclodextrin (B1172386) in a methanol/phosphate buffer mobile phase. nih.gov
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram to determine the enantiomeric purity of the sample.
Table 2: Example Chiral HPLC Methods for Enantioseparation of Indanone Derivatives
| Parameter | Method 1: Chiral Mobile Phase Additive | Method 2: Chiral Stationary Phase |
|---|---|---|
| Approach | Addition of a chiral selector to the mobile phase nih.gov | Use of a column packed with a chiral selector researchgate.net |
| Column | Conventional C18 nih.gov | Chiralcel OD-H (Cellulose-based) researchgate.net |
| Mobile Phase | Methanol / 0.05 M Phosphate Buffer (55:45, v/v) containing 22.9 mmol/L Carboxymethyl-β-cyclodextrin, pH 1.8 nih.gov | n-Hexane / Isopropanol (80:20) researchgate.net |
| Flow Rate | Not Specified | 0.5 mL/min researchgate.net |
| Detection | Not Specified | UV at 254 nm researchgate.net |
Theoretical and Computational Investigations of 3 Bromo 1h Inden 1 One Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-bromo-1H-inden-1-one, DFT studies would be instrumental in determining key properties such as optimized molecular geometry, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's stability and predicting its behavior in chemical reactions. At present, specific DFT calculations detailing these parameters for this compound are not readily found in scientific databases.
Molecular Orbital (MO) Theory Applications to Indenone Reactivity
Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic properties of molecules. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly valuable for predicting a molecule's reactivity. For this compound, the energy and localization of the HOMO would indicate its propensity to act as a nucleophile or undergo oxidation, while the LUMO's characteristics would shed light on its electrophilic nature and susceptibility to reduction. A document from a study at University College London briefly mentions the concept of HOMO-LUMO transitions in the context of photochemical reactions involving indenone derivatives, but does not provide a specific, in-depth MO analysis of this compound itself.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for mapping out the energetic landscape of chemical reactions, including the identification of transition states and the calculation of activation energies. Such studies for this compound could elucidate the mechanisms of its various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or additions to the α,β-unsaturated ketone system. This level of detailed mechanistic investigation, which would involve locating and characterizing the transition state structures for specific reactions of this compound, has not been detailed in the available literature.
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of a molecule is fundamental to its function and reactivity. Conformational analysis of this compound would involve identifying the most stable spatial arrangements of its atoms. The indenone core is largely planar and rigid; however, computational studies could provide precise bond lengths, bond angles, and dihedral angles. One study noted that a 3D molecular model suggested an unfavorable conformation for a [2+2] photocycloaddition reaction, highlighting the importance of stereochemistry, but a comprehensive conformational analysis with associated energy profiles is not available.
Applications of 3 Bromo 1h Inden 1 One in Synthetic Organic Chemistry
Role as a Versatile Building Block in Complex Molecule Synthesis
3-Bromo-1H-inden-1-one serves as a highly effective building block in the assembly of intricate molecular structures. Organic building blocks are functionalized molecules that act as the fundamental components for constructing more complex compounds. The presence of both an electrophilic enone system and a carbon-bromine bond allows for a variety of coupling and functionalization reactions, making it a valuable starting material for the synthesis of novel compounds.
The utility of bromo-organic compounds, in general, is well-established in organic synthesis, where they participate in a wide array of transformations including cross-coupling reactions, substitutions, and cyclizations. The indenone core itself is a privileged scaffold found in numerous biologically active molecules and natural products, further highlighting the importance of its derivatives.
Utility as a Reagent in Organic Transformations
Beyond its role as a structural component, this compound can also function as a key reagent to facilitate specific organic transformations. The bromine atom can be readily displaced or involved in metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 3-position of the indenone ring. This reactivity is crucial for the diversification of the indenone scaffold.
Bromination is a fundamental transformation in organic synthesis, and bromo compounds are widely used as reagents for various reactions such as cohalogenation, oxidation, and cyclization. The reactivity of the enone moiety in this compound, including its susceptibility to Michael additions and other conjugate additions, further expands its utility as a reagent for constructing carbon-carbon and carbon-heteroatom bonds.
Precursor for the Construction of Polycyclic Aromatic Hydrocarbons
A significant application of this compound is its use as a precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs), a class of compounds with important applications in materials science and medicinal chemistry.
Synthesis of Benzo[c]fluorenone Skeletons
One of the most notable transformations involving this compound is its conversion into the benzo[c]fluorenone skeleton. Research has demonstrated that the thermolysis of 3-bromoindenone leads to the formation of a benzo[c]fluorenone derivative researchgate.net. This reaction provides a direct and efficient route to this important polycyclic aromatic framework.
The proposed mechanism for this transformation likely involves an initial intermolecular reaction between two molecules of 3-bromoindenone, followed by a series of cyclization and aromatization steps. The fluorenone scaffold is a core component of many natural products and synthetic compounds exhibiting a wide range of biological activities, including antiviral, anticancer, and antifungal properties.
| Starting Material | Reaction Condition | Product | Reference |
| 3-Bromoindenone | Thermolysis | Benzo[c]fluorenone derivative | researchgate.net |
Intermediate in the Development of Diverse Chemical Scaffolds
The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of chemical scaffolds, which are the core structures of molecules with specific biological or material properties.
Contribution to the Synthesis of Biologically Relevant Frameworks (Academic Focus)
The indenone core is a key structural motif in many biologically active compounds. While specific examples detailing the direct use of this compound in the synthesis of complex, biologically active natural products are still emerging in the academic literature, its potential is significant. The ability to functionalize the indenone at the 3-position via the bromo group allows for the systematic modification of the scaffold to explore structure-activity relationships.
Indanone derivatives, in general, have been extensively studied as synthetic intermediates for the design of various biologically active molecules nih.gov. The introduction of a bromine atom, as in this compound, provides a handle for further chemical modifications, enabling the synthesis of novel derivatives with potential therapeutic applications.
Integration into Novel Material Science Applications (e.g., polymers, coatings)
The indenone and fluorenone moieties derived from this compound possess interesting photophysical and electronic properties, making them attractive candidates for applications in material science. For instance, indane-1,3-dione, a related structure, is utilized as an electron acceptor in the design of dyes for solar cell applications and photoinitiators for polymerization nih.gov.
While direct applications of this compound in the synthesis of polymers and coatings are not yet widely reported, its role as a precursor to polycyclic aromatic systems like benzo[c]fluorenone suggests significant potential. These extended aromatic systems are often investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The bromo-functionality could also be exploited for the synthesis of functional monomers that can be incorporated into polymer chains to tune their optical and electronic properties.
Emerging Research Directions and Future Prospects
Development of Green Chemistry Approaches for 3-Bromo-1H-inden-1-one Synthesis
In line with the growing emphasis on environmental sustainability, a significant future direction is the development of green synthetic routes for this compound. Traditional methods for the synthesis of indenones and related compounds often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents. acs.org Green chemistry principles aim to mitigate these issues by focusing on resource efficiency and the reduction of chemical waste.
Future research will likely focus on several key areas:
Use of Greener Solvents: Replacing conventional solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. For instance, the use of task-specific ionic liquids has been shown to efficiently catalyze condensation reactions for the synthesis of related 2-arylidenindane-1,3-diones at room temperature without the need for a separate solvent. acs.org
Energy-Efficient Synthesis: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption. Microwave-assisted synthesis in water has been utilized for related indenone derivatives. acs.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are a powerful strategy to improve atom economy. rsc.org
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.
The development of these green methodologies will not only make the synthesis of this compound more sustainable but also more cost-effective and safer for industrial-scale production.
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the this compound core is crucial for creating a diverse library of derivatives with tailored properties. The bromine atom serves as a versatile handle for traditional cross-coupling reactions, but future research is geared towards more sophisticated and efficient catalytic systems, particularly those involving C–H activation. bohrium.commdpi.com
Transition-metal catalysis is at the forefront of this exploration. researchgate.net Novel catalytic systems are being developed to selectively activate and functionalize the C–H bonds of the indenone scaffold, offering a more direct and atom-economical approach to derivatization compared to traditional methods that require pre-functionalized substrates. bohrium.com
Key areas of exploration include:
Palladium Catalysis: Palladium-catalyzed C–H activation/annulation reactions have been successfully used to synthesize related heterocyclic structures like 3-bromoindoles. rsc.org Similar strategies could be adapted to introduce new substituents onto the aromatic ring of this compound.
Rhodium Catalysis: Rhodium complexes are powerful catalysts for C–H activation and have been used to create diverse difunctionalized indenones through cascade reactions. bohrium.comresearchgate.net Applying these systems to this compound could enable the one-pot formation of multiple new bonds under mild conditions. bohrium.com
Copper Catalysis: Copper-catalyzed reactions offer a more economical and sustainable alternative to palladium for certain transformations, such as intramolecular C-O bond formation in related systems. researchgate.net
Heterogeneous Catalysis: The development of solid-supported catalysts, including metal nanoparticles on various supports (e.g., CeO₂, amyloid fibrils), is a growing trend. mdpi.commdpi.com These heterogeneous catalysts are easily separable and recyclable, aligning with green chemistry principles and simplifying product purification. mdpi.com
The table below summarizes potential catalytic systems for the functionalization of this compound.
| Catalyst System | Target Transformation | Potential Advantages |
| Palladium (Pd) Complexes | C–H Arylation/Alkylation | High efficiency, broad substrate scope, well-established reactivity. rsc.orgrsc.org |
| Rhodium (Rh) Complexes | Cascade C–H Functionalization | One-pot synthesis of complex molecules, formation of multiple bonds. bohrium.comresearchgate.net |
| Copper (Cu) Complexes | C–N and C–O Bond Formation | Cost-effective, environmentally benign. researchgate.net |
| Heterogeneous Catalysts | Various C–H Functionalizations | Recyclability, ease of separation, process simplification. mdpi.com |
These advanced catalytic methods will significantly expand the accessible chemical space around the this compound core, facilitating the synthesis of novel compounds for various applications.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms is essential for optimizing the synthesis and functionalization of this compound. Advanced spectroscopic techniques that allow for in-situ and operando monitoring are becoming indispensable tools for gaining real-time insights into chemical transformations. wikipedia.orgnih.gov Operando spectroscopy, in particular, involves the simultaneous characterization of a catalyst while measuring its catalytic activity, providing a direct link between structure and reactivity. wikipedia.orgnih.gov
By monitoring reactions as they happen, researchers can:
Identify transient intermediates and reactive species. spectroscopyonline.com
Determine reaction kinetics and pathways.
Optimize reaction conditions (temperature, pressure, concentration) in real-time to maximize yield and selectivity. mt.com
Elucidate the nature of the active catalytic species. ethz.ch
Several spectroscopic techniques are particularly well-suited for this purpose:
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can track changes in functional groups, providing information on the conversion of reactants to products and the formation of intermediates. mt.comresearchgate.net Raman spectroscopy is particularly useful for studying catalysts and reactions in aqueous media. youtube.comnih.gov
UV-Vis Spectroscopy: This technique is used to monitor changes in electronic structure, often employed to follow the concentration of colored species or the state of transition-metal catalysts. youtube.com
X-ray Absorption Spectroscopy (XAS): Performed at synchrotrons, XAS is a powerful tool for probing the electronic state and local coordination environment of metal atoms in catalysts under reaction conditions. youtube.com
The integration of these in-situ techniques provides a "molecular movie" of the chemical reaction, enabling a more rational approach to process development and catalyst design in indenone chemistry. nih.gov
| Spectroscopic Technique | Information Gained | Application in Indenone Chemistry |
| In-Situ FTIR/Raman | Real-time tracking of functional group changes, reactant consumption, and product formation. mt.com | Monitoring the progress of cyclization reactions to form the indenone ring or subsequent functionalization steps. |
| Operando UV-Vis | Following the kinetics of reactions involving colored species; monitoring catalyst oxidation state. youtube.com | Observing the behavior of transition-metal catalysts during C-H activation or cross-coupling reactions. |
| Operando XAS | Determining the oxidation state, coordination number, and bond distances of the active catalytic center. youtube.com | Elucidating the mechanism of palladium- or rhodium-catalyzed functionalization of this compound. |
Integration of Machine Learning and AI in Indenone Chemistry Research
The intersection of chemistry and artificial intelligence (AI) is creating a paradigm shift in how chemical research is conducted. walshmedicalmedia.com Machine learning (ML) algorithms can analyze vast datasets to identify patterns, predict outcomes, and accelerate the discovery and optimization processes. aimlic.comcas.org For a compound like this compound, AI and ML can be applied across the entire research and development pipeline.
Key applications include:
Reaction Optimization: AI algorithms, such as Bayesian optimization, can efficiently explore complex, multi-dimensional reaction parameter spaces (e.g., temperature, solvent, catalyst, and stoichiometry) to find the optimal conditions for synthesis with significantly fewer experiments than traditional trial-and-error approaches. preprints.orgmdpi.com This leads to higher yields, reduced waste, and faster development times.
Predictive Chemistry and Catalyst Design: ML models can be trained to predict the properties of novel this compound derivatives, such as their reactivity or potential biological activity, based on their molecular structure (a concept known as Quantitative Structure-Activity Relationship or QSAR). aimlic.com This allows for the in-silico screening of large virtual libraries of compounds before committing resources to their synthesis. Furthermore, AI can guide the design of new, more efficient catalysts by correlating catalyst structure with performance metrics. walshmedicalmedia.com
Automated Synthesis Planning: AI-powered tools can perform retrosynthetic analysis, proposing viable synthetic routes to complex target molecules based on the indenone scaffold by learning from vast databases of known chemical reactions. nih.gov
Autonomous Laboratories: The integration of AI with robotic systems creates self-driving laboratories capable of planning, executing, and analyzing experiments in a closed loop. mdpi.com Such platforms could be used to rapidly screen for optimal conditions for the functionalization of this compound or to search for derivatives with specific desired properties.
The application of AI and ML promises to dramatically accelerate the pace of innovation in indenone chemistry, enabling the rapid discovery of new synthetic methods and functional molecules derived from this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Bromo-1H-inden-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Bromination protocols : Direct bromination of 1H-inden-1-one using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN in CCl₄) achieves regioselectivity at the 3-position. Solvent choice (e.g., DCM or THF) and temperature (60–80°C) significantly impact yield .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .
- Optimization : Use stoichiometric controls (1.1–1.3 eq. NBS) to minimize di-bromination byproducts. For scalability, employ inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How should researchers handle and store this compound to ensure safety and compound stability?
- Safety protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- Basis sets : Use B3LYP/6-31G(d,p) to calculate HOMO-LUMO gaps, ionization potential (IP), and electron affinity (EA). For bromine-containing systems, include polarization/diffusion functions for accuracy .
- Chemical reactivity : Compute global descriptors (electronegativity, chemical hardness) using and . Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?
- Iterative analysis :
- If DFT-predicted NMR shifts deviate >1 ppm, re-examine solvent effects (PCM models) or conformational sampling (e.g., Boltzmann-weighted ensembles) .
- For conflicting crystallographic data (e.g., bond lengths), refine structures using SHELXL with high-resolution (<1.0 Å) datasets. Apply Hirshfeld surface analysis to validate intermolecular interactions .
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
- Antimicrobial assays :
- Test strains : Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) bacteria. Include fungal species (e.g., C. albicans) for broad-spectrum analysis .
- Controls : Compare with standard antibiotics (e.g., ampicillin) and solvent controls (DMSO ≤1% v/v). Measure MIC/MBC via broth microdilution (CLSI guidelines) .
Q. What are the best practices for determining the crystal structure of this compound using X-ray diffraction?
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethyl acetate/pentane at 4°C). Optimize crystal quality by adjusting supersaturation rates .
- Refinement : Use SHELXD for phase solution (direct methods) and SHELXL for least-squares refinement. Apply TWINABS for data scaling if twinning is detected (Rint < 0.05 preferred) .
- Validation : Check CIF files with PLATON/CHECKCIF for symmetry errors. Report thermal parameters (Ueq) and residual density (<0.5 eÅ⁻³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
